molecular formula C19H25N B13719760 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine

3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine

Cat. No.: B13719760
M. Wt: 267.4 g/mol
InChI Key: FJFPTPRIMYYLLH-UHFFFAOYSA-N
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Description

3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine is a cyclobutane-containing amine derivative characterized by a 2-naphthyl aromatic substituent attached to a cyclobutyl ring, with a branched butylamine chain. This structure confers unique physicochemical properties, including increased lipophilicity due to the naphthyl group and conformational rigidity from the strained cyclobutane ring.

Properties

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

3-methyl-1-(1-naphthalen-2-ylcyclobutyl)butan-1-amine

InChI

InChI=1S/C19H25N/c1-14(2)12-18(20)19(10-5-11-19)17-9-8-15-6-3-4-7-16(15)13-17/h3-4,6-9,13-14,18H,5,10-12,20H2,1-2H3

InChI Key

FJFPTPRIMYYLLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the naphthyl group through a Friedel-Crafts alkylation reaction. The final step involves the attachment of the butylamine chain via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine exerts its effects involves its interaction with specific molecular targets. The naphthyl group allows for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Aromatic Substituent Alkyl Chain Features Key Properties/Applications
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine 2-Naphthyl 3-Methylbutyl, cyclobutane ring High lipophilicity, potential CNS activity
Sibutramine-Related Compound A 2-Chlorophenyl 3-Methylbutyl, cyclobutane ring Serotonin/norepinephrine reuptake inhibition; impurity limit: 0.1%
Sibutramine-Related Compound B 3-Chlorophenyl 3-Methylbutyl, cyclobutane ring Similar pharmacological profile; RRT*: 0.83
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine 2-Chloro-4-fluorophenyl 3-Methylbutyl, cyclobutane ring Enhanced electronic effects; CAS: 1176017-00-7
3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine 3,4,5-Trimethoxyphenyl 3-Methylbutyl, cyclobutane ring Increased steric bulk; Accela ID: SY225821
N-{1-[1-(4-Chlorophenyl)cyclobutyl]-2-phenylethyl}-N,N-dimethylamine 4-Chlorophenyl Phenethyl chain Higher retention time (RRT: 1.45); impurity limit: 0.1%

*RRT: Relative Retention Time (chromatographic data from USP methods).

Key Differences and Implications

This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Cyclobutane vs. In contrast, cyclopentane or cyclohexane analogs (e.g., cyclohexanamine derivatives in ) offer greater conformational flexibility .

Alkyl Chain Modifications :

  • The 3-methylbutyl chain is common in sibutramine-related compounds, optimizing steric bulk for receptor binding. Pentyl or phenethyl chains (e.g., Sibutramine-Related Compound C ) may alter metabolic stability .

Chromatographic Behavior :

  • The target compound’s absence in USP impurity tables () suggests distinct synthetic pathways or stability compared to sibutramine analogs, which require strict impurity controls (e.g., ≤0.1% for positional isomers) .

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